molecular formula C11H7ClN4O2S B12927699 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one

Cat. No.: B12927699
M. Wt: 294.72 g/mol
InChI Key: LALPDCFKZHFAPN-UHFFFAOYSA-N
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Description

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one is a heterocyclic compound that contains both oxadiazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with thioglycolic acid, followed by cyclization with phosphorus oxychloride to form the oxadiazole ring. The final step involves the formation of the thiazole ring through a cyclization reaction with thiourea under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it could interfere with cell division or induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one
  • 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one

Uniqueness

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in various applications compared to similar compounds.

Properties

Molecular Formula

C11H7ClN4O2S

Molecular Weight

294.72 g/mol

IUPAC Name

(2E)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H7ClN4O2S/c12-7-4-2-1-3-6(7)9-15-16-10(18-9)14-11-13-8(17)5-19-11/h1-4H,5H2,(H,13,14,16,17)

InChI Key

LALPDCFKZHFAPN-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N/C(=N\C2=NN=C(O2)C3=CC=CC=C3Cl)/S1

Canonical SMILES

C1C(=O)NC(=NC2=NN=C(O2)C3=CC=CC=C3Cl)S1

Origin of Product

United States

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